molecular formula C10H5O4- B12966374 4-Oxidanylidenechromene-2-carboxylate

4-Oxidanylidenechromene-2-carboxylate

Cat. No.: B12966374
M. Wt: 189.14 g/mol
InChI Key: RVMGXWBCQGAWBR-UHFFFAOYSA-M
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Description

4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-oxo-4H-chromene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxycoumarins with β-nitroalkenes in the presence of alcohol, leading to the formation of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives . Another method involves the McMurry coupling reaction of 4-oxo-4H-chromene-2-carbaldehydes using titanium and zinc as mediators .

Industrial Production Methods

Industrial production of 4-oxo-4H-chromene-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalyst-free conditions is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chromone derivatives.

    Reduction: Reduction reactions can convert the compound into different chromanol derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogens, acids, or bases as catalysts.

Major Products Formed

Scientific Research Applications

4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its diverse biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

    Chromone: A simpler structure with similar biological activities.

    Flavone: Another chromene derivative with a different substitution pattern.

    Coumarin: A related compound with a fused benzene and pyrone ring.

The uniqueness of 4-oxo-4H-chromene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

4-Oxidanylidenechromene-2-carboxylate, a member of the chromene family, is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyran ring. Its molecular formula is C10H6O4C_{10}H_{6}O_{4}, with a molecular weight of 194.15 g/mol. The compound can be synthesized through various methods, including the reaction of 4-hydroxycoumarins with β-nitroalkenes in the presence of alcohol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
In a controlled study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The compound activated caspase-3 and caspase-9 pathways, indicating its role in apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:
A series of experiments showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against tested bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:
In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It modulates enzyme activity and interferes with cellular signaling pathways, which contributes to its anticancer and antimicrobial effects. The compound's structure allows it to bind effectively to target proteins involved in these pathways.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
ChromoneBicyclicAnticancer, Antimicrobial
FlavoneBicyclicAntioxidant
CoumarinBicyclicAnticoagulant
This compound BicyclicAnticancer, Antimicrobial, Anti-inflammatory

The unique substitution pattern in this compound imparts distinct chemical properties that enhance its biological activities compared to other chromenes.

Properties

IUPAC Name

4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMGXWBCQGAWBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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